4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide
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Overview
Description
The compound “4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains methoxy (OCH3) and carboxamide (CONH2) functional groups .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its atoms and the bonds between them. The pyrrole ring, being aromatic, contributes to the stability of the molecule. The methoxy groups are electron-donating, which can influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antibacterial and Antifungal Agents
4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide and its derivatives have shown significant potential as antibacterial and antifungal agents. A study by Mane et al. (2017) demonstrated that pyrrole-2-carboxamide derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacterial strains. These compounds were also evaluated for their antifungal efficacy, revealing a promising avenue for addressing microbial infections (Mane et al., 2017).
Cytotoxicity and Cancer Research
Research has explored the role of pyrrole carboxamide derivatives in cancer treatment. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and tested them for cytotoxic activity against Ehrlich Ascites Carcinoma cells. These studies indicate a potential application in developing new cancer therapeutics (Hassan et al., 2014).
Molecular Structure Analysis
The molecular structure and properties of similar compounds have been analyzed, providing insights into their potential applications. Chakraborty et al. (2007) conducted a study on the crystal and molecular structure of a related compound, which could have implications for the design of new drugs and materials (Chakraborty et al., 2007).
Catalyst Systems in Synthesis
These compounds have been used in developing catalyst systems for synthesizing other chemical entities. Huang et al. (2014) described a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system for preparing phenothiazines, showcasing the versatility of these compounds in synthetic chemistry (Huang et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-methoxybenzoyl)-N-(2-methoxyethyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-21-8-7-17-16(20)14-9-12(10-18-14)15(19)11-3-5-13(22-2)6-4-11/h3-6,9-10,18H,7-8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIBFMABPPGKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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